molecular formula C18H15FNO+ B271368 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium

2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium

Cat. No. B271368
M. Wt: 280.3 g/mol
InChI Key: WVUNERNQJMVGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as FMISO or 18F-FMISO, and it is a radiopharmaceutical agent that is used in positron emission tomography (PET) imaging. The purpose of

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium involves the reduction of the nitro group to a nitroso group in hypoxic cells. This reduction is catalyzed by enzymes that are upregulated in hypoxic conditions. The resulting nitroso group is then trapped by intracellular macromolecules, leading to the accumulation of the compound in hypoxic cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium are related to its mechanism of action. The compound accumulates in hypoxic cells, which allows for the detection of hypoxic regions in tumors. This information can be used to guide treatment decisions, as hypoxic cells are often resistant to radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium in lab experiments include its high specificity for hypoxic cells and its ability to provide information on tumor oxygenation. The limitations of using this compound include the need for PET imaging equipment and the fact that it only provides information on hypoxia in solid tumors.

Future Directions

There are several future directions for the use of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium in scientific research. One direction is the development of new radiopharmaceutical agents that can target other characteristics of tumors, such as angiogenesis or glucose metabolism. Another direction is the use of this compound in combination with other imaging modalities, such as magnetic resonance imaging (MRI) or computed tomography (CT), to provide more comprehensive information on tumor characteristics. Finally, the use of this compound in clinical trials to guide treatment decisions is an important future direction for research in this field.
Conclusion:
In conclusion, 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium is a unique compound that has been widely used in scientific research as a radiopharmaceutical agent for PET imaging. Its ability to detect hypoxic regions in tumors has important implications for the treatment of cancer. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research in this field is needed to fully understand the potential of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium for clinical use.

Synthesis Methods

The synthesis of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with methyl iodide to obtain 2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium has been used in scientific research as a radiopharmaceutical agent for PET imaging. This compound is used to detect hypoxia in cancer cells, which is a common characteristic of solid tumors. The compound is taken up by cells in proportion to the oxygen concentration, and it accumulates in hypoxic cells. This allows for the detection of hypoxic regions in tumors, which can be used to guide treatment decisions.

properties

Product Name

2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium

Molecular Formula

C18H15FNO+

Molecular Weight

280.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(3-methylisoquinolin-2-ium-2-yl)ethanone

InChI

InChI=1S/C18H15FNO/c1-13-10-15-4-2-3-5-16(15)11-20(13)12-18(21)14-6-8-17(19)9-7-14/h2-11H,12H2,1H3/q+1

InChI Key

WVUNERNQJMVGAD-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2C=[N+]1CC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC2=CC=CC=C2C=[N+]1CC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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